DGAT1 Inhibitory Potency: LCQ-908 vs. AZD7687, PF-04620110, A-922500, T863, ABT-046, and Yhhu2407
LCQ-908 inhibits recombinant human DGAT1 with an IC50 of 57 nM [1] to 78.24 nM [2] depending on the assay system. In a direct head-to-head enzymatic assay, LCQ-908 (IC50 = 78.24 ± 8.16 nM) was less potent than the novel inhibitor Yhhu2407 (IC50 = 18.24 ± 4.72 nM) [2]. In a separate cell-based assay measuring triglyceride synthesis in HeLa cells expressing human DGAT-1, LCQ-908 demonstrated an IC50 of 0.157 µM (157 nM) , whereas ABT-046 achieved an IC50 of 78 nM in the same cell-based system .
| Evidence Dimension | DGAT1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 57 nM (hDGAT1, BindingDB), 78.24 ± 8.16 nM (enzymatic assay), 0.157 µM (HeLa cell TG synthesis) |
| Comparator Or Baseline | Yhhu2407: 18.24 ± 4.72 nM; AZD7687: 80 nM; PF-04620110: 19 nM; A-922500: 7 nM; T863: 15 nM; ABT-046: 8 nM (enzymatic), 78 nM (cell-based) |
| Quantified Difference | LCQ-908 is approximately 4.3-fold less potent than Yhhu2407 in the enzymatic assay, and approximately 2-fold less potent than ABT-046 in the cell-based assay. |
| Conditions | Recombinant human DGAT1 enzymatic assay with oleoyl-CoA and diolein; HeLa cells expressing human DGAT-1 for TG synthesis. |
Why This Matters
Potency differences impact dose selection and in vivo efficacy predictions; researchers should select the inhibitor with the IC50 profile that matches their experimental system.
- [1] BindingDB. BDBM50502586 (LCQ-908). https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50502586 View Source
- [2] Huang JS, et al. A novel low systemic diacylglycerol acyltransferase 1 inhibitor, Yhhu2407, improves lipid metabolism. Eur J Pharm Sci. 2021;158:105683. View Source
